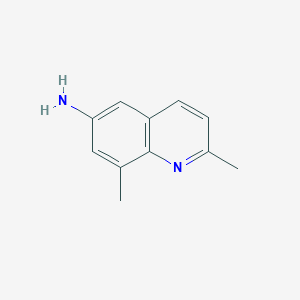

2,8-Dimethylquinolin-6-amine

Description

Structure

3D Structure

Propriétés

Numéro CAS |

38549-43-8 |

|---|---|

Formule moléculaire |

C11H12N2 |

Poids moléculaire |

172.23 g/mol |

Nom IUPAC |

2,8-dimethylquinolin-6-amine |

InChI |

InChI=1S/C11H12N2/c1-7-5-10(12)6-9-4-3-8(2)13-11(7)9/h3-6H,12H2,1-2H3 |

Clé InChI |

MKSOLGPXGQBERU-UHFFFAOYSA-N |

SMILES canonique |

CC1=NC2=C(C=C1)C=C(C=C2C)N |

Origine du produit |

United States |

Physicochemical Properties of 2,8 Dimethylquinolin 6 Amine

The fundamental physicochemical properties of 2,8-Dimethylquinolin-6-amine are summarized in the table below. These properties are crucial for its handling, characterization, and application in various chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂ | ontosight.airsc.org |

| Molecular Weight | 172.23 g/mol | ontosight.airsc.org |

| CAS Number | 38549-43-8 | ontosight.ai |

| Appearance | Not specified (likely a solid) | |

| Solubility | Not specified | |

| Boiling Point | Not specified | |

| Melting Point | Not specified |

Advanced Derivatization and Functionalization Strategies of 2,8 Dimethylquinolin 6 Amine

Transformations Involving the Amine Moiety

The primary amine at the C-6 position is a versatile functional handle, readily participating in a variety of classical and modern synthetic transformations.

The nucleophilic character of the 6-amino group allows for straightforward acylation and alkylation, leading to the formation of amides and secondary or tertiary amines, respectively. These reactions are fundamental for extending the molecular framework.

Acylation: Acylation of 2,8-dimethylquinolin-6-amine is typically achieved by reacting it with acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction transforms the primary amine into a more complex amide functionality. For instance, treatment with various substituted benzoyl chlorides can yield a library of N-(2,8-dimethylquinolin-6-yl)benzamide derivatives. These reactions are often high-yielding and proceed under mild conditions.

Alkylation: While direct N-alkylation can sometimes be challenging to control due to potential over-alkylation, it can be achieved using alkyl halides. The reactivity can be modulated by the choice of solvent and base. Reductive amination offers a more controlled alternative, where the amine is first condensed with an aldehyde or ketone, and the resulting imine is subsequently reduced in situ to furnish the N-alkylated product.

Table 1: Examples of Acylation Reactions

| Acylating Agent | Base | Solvent | Product |

|---|---|---|---|

| Benzoyl chloride | Pyridine (B92270) | Dichloromethane (DCM) | N-(2,8-dimethylquinolin-6-yl)benzamide |

| Acetic anhydride | Triethylamine | Tetrahydrofuran (THF) | N-(2,8-dimethylquinolin-6-yl)acetamide |

The condensation of the primary amine of this compound with various aldehydes and ketones results in the formation of Schiff bases, or imines. This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product. The resulting C=N double bond in the Schiff base is a key structural motif in many biologically active compounds and serves as a precursor for further transformations, such as reduction to secondary amines or participation in cycloaddition reactions. A wide array of aromatic, heterocyclic, and aliphatic aldehydes can be utilized, allowing for significant structural diversity in the final products.

Table 2: Synthesis of Schiff Bases from this compound

| Aldehyde/Ketone | Catalyst | Solvent | Product Structure |

|---|---|---|---|

| Benzaldehyde (B42025) | Acetic Acid (catalytic) | Ethanol | (E)-N-benzylidene-2,8-dimethylquinolin-6-amine |

| 4-Hydroxybenzaldehyde | Acetic Acid (catalytic) | Methanol | 4-(((E)-(2,8-dimethylquinolin-6-yl)imino)methyl)phenol |

| Salicylaldehyde | None (reflux) | Ethanol | 2-(((E)-(2,8-dimethylquinolin-6-yl)imino)methyl)phenol |

The amine functionality can participate in oxidative coupling reactions, leading to the formation of azo compounds or larger polymeric structures. These reactions typically employ specific oxidizing agents or electrochemical methods to facilitate the coupling of two amine molecules or the coupling of the amine with another nucleophile. For example, the oxidation of aromatic amines can lead to the formation of symmetric azo-arenes, a reaction that dramatically alters the electronic and photophysical properties of the molecule by creating an extended π-conjugated system.

Modifications of the Quinoline (B57606) Ring System

Beyond the amine group, the quinoline nucleus itself is amenable to a range of functionalization strategies, enabling the introduction of new substituents and the formation of complex carbon-carbon and carbon-heteroatom bonds.

The quinoline ring is an electron-rich aromatic system, but the directing effects of the fused pyridine ring and the existing substituents (two methyl groups and an amino group) dictate the regioselectivity of electrophilic substitution. The amino group at C-6 is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The most likely positions for substitution are C-5 and C-7. Common electrophilic substitution reactions include nitration and halogenation. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid, leading to the introduction of a nitro group, which can then be used for further synthetic manipulations.

To achieve more complex architectures, modern palladium-catalyzed cross-coupling reactions are indispensable. These methods require initial conversion of the quinoline ring into a derivative bearing a suitable handle, such as a halide (Br, I) or a triflate. This is often accomplished via Sandmeyer reaction of the 6-amine or through directed ortho-metalation followed by quenching with a halogen source.

Once a halogenated derivative like 6-bromo-2,8-dimethylquinoline (B1371724) is prepared, it becomes a versatile substrate for various cross-coupling reactions:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the formation of new C-C bonds, attaching aryl or alkyl groups to the quinoline core.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the halogenated quinoline with a wide range of primary or secondary amines. This is a powerful method for synthesizing more complex substituted aminoquinolines.

Sonogashira Coupling: The coupling of a terminal alkyne with the halo-quinoline derivative under palladium-copper catalysis provides a direct route to alkynyl-substituted quinolines.

Table 3: Cross-Coupling Reactions on a Halogenated 2,8-Dimethylquinoline (B75129) Scaffold

| Reaction Type | Coupling Partner | Catalyst System | Product Class |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 6-phenyl-2,8-dimethylquinoline |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / BINAP / NaOtBu | N-phenyl-2,8-dimethylquinolin-6-amine |

Regioselective Isotopic Labeling and Deuteration Studies on Quinoline Derivatives

Isotopic labeling of quinoline derivatives, particularly through regioselective deuteration or incorporation of isotopes like carbon-13 (¹³C) and carbon-11 (B1219553) (¹¹C), is a critical strategy in pharmaceutical and chemical sciences. This process involves the selective replacement of an atom with its isotope at a specific position within the molecule. The resulting labeled compounds are indispensable tools for elucidating reaction mechanisms, studying metabolic pathways (Absorption, Distribution, Metabolism, and Excretion - ADME), and for in vivo imaging techniques such as Positron Emission Tomography (PET). researchgate.netnih.gov The modification of physicochemical properties upon isotopic substitution, such as the strengthening of the carbon-deuterium bond compared to the carbon-hydrogen bond, can alter reaction rates—a phenomenon known as the kinetic isotope effect (KIE)—which provides profound insights into reaction mechanisms. unam.mxmdpi.com

A variety of methods have been developed for the regioselective deuteration of the quinoline core and its substituents. Base-mediated hydrogen-deuterium exchange offers a powerful tool for labeling specific positions. For instance, using potassium tert-butoxide (KOtBu) as a base and deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) as the deuterium (B1214612) source, quinoline can be selectively deuterated at the C3, C4, and C5 positions with high levels of deuterium incorporation. researchgate.net This method demonstrates the ability to target positions remote from the nitrogen heteroatom. researchgate.net

Brønsted acid-catalyzed methods have proven effective for deuterating alkyl groups attached to the quinoline ring. A facile deuteration of the methyl group of 2-methylquinoline (B7769805) can be achieved using deuterated water (D₂O) with a catalytic amount of benzoic acid. researchgate.net This reaction proceeds through a dearomatized enamine intermediate. The efficiency of this method is highlighted by the dramatic increase in deuterium incorporation upon the addition of the acid catalyst, achieving high yields under relatively mild conditions. researchgate.net This approach is also applicable to 4-methylquinolines. acs.org

The following table summarizes the results of a Brønsted acid-catalyzed deuteration study on 2-methylquinoline, demonstrating the effect of the catalyst and temperature on deuterium incorporation.

Table 1: Brønsted Acid-Catalyzed Deuteration of 2-Methylquinoline

| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | % D Incorporation |

|---|---|---|---|---|

| 1 | None | 60 | 4 | Trace |

| 2 | Benzoic Acid (20) | 60 | 4 | 90% |

| 3 | Benzoic Acid (20) | 80 | 4 | 97% |

Data sourced from a study on acid-catalyzed deuteration using D₂O as the deuterium source. researchgate.net

Similarly, base-mediated approaches can achieve remote deuteration on the quinoline core itself, as detailed in the table below.

Table 2: Base-Mediated Remote Deuteration of Quinoline

| Entry | Base (equiv.) | Temperature (°C) | Time (h) | Position | % D Incorporation |

|---|---|---|---|---|---|

| 1 | KOtBu (1.0) | 100 | 4 | C3 | 92% |

| 2 | KOtBu (1.0) | 100 | 4 | C4 | 93% |

| 3 | KOtBu (1.0) | 100 | 4 | C5 | >99% |

| 4 | KOtBu (1.0) | 100 | 4 | C8 | 10% |

Data from a study using DMSO-d₆ as the deuterium source. researchgate.net

Beyond deuteration, other isotopes are used for specific applications. Carbon-13 (¹³C) labeled quinoline-2-carboxylate derivatives have been synthesized to study the biosynthesis of antibiotics like thiostrepton. nih.gov By feeding these labeled precursors to Streptomyces laurentii cultures, researchers can track the incorporation of the label into the final natural product, thereby confirming its role as a biosynthetic intermediate. nih.gov For in vivo imaging, quinoline-2-carboxamides have been labeled with the positron-emitting isotope carbon-11 (t₁/₂ ≈ 20.4 min). nih.gov These radiolabeled compounds, such as N-[¹¹C]methylated derivatives, serve as potential radioligands for visualizing receptors like the peripheral benzodiazepine (B76468) receptors (PBR) with PET, enabling noninvasive assessment of their distribution in various organs. nih.gov

Deuterium labeling studies have also been crucial in supporting proposed reaction mechanisms for quinoline synthesis. In the development of a three-component synthesis of quinoline-4-carboxylic acids, deuterated benzaldehyde was used as a reactant. nih.govthieme-connect.com The location of the deuterium atom in the final products helped confirm the involvement of a dihydroquinoline intermediate and a hydride transfer step in the reaction pathway. thieme-connect.com

Advanced Spectroscopic and Analytical Characterization Techniques for 2,8 Dimethylquinolin 6 Amine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2,8-Dimethylquinolin-6-amine derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In a typical ¹H NMR spectrum of a quinoline (B57606) derivative, the aromatic protons of the quinoline core resonate in the downfield region, generally between δ 6.5 and 8.5 ppm. The chemical shifts and splitting patterns of these protons are influenced by the positions of the substituents. For instance, in related dimethylquinoline compounds, the methyl protons typically appear as singlets in the upfield region. rsc.org The protons of the amine group (-NH₂) also give a characteristic signal, the chemical shift of which can be influenced by the solvent and concentration.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. hmdb.ca The chemical shifts of the carbon atoms in the quinoline ring system are characteristic and sensitive to the electronic effects of the substituents. For example, the carbon atoms bearing the methyl groups will have distinct resonances compared to the unsubstituted carbons.

A comprehensive analysis of both ¹H and ¹³C NMR spectra, including techniques like COSY and HSQC, allows for the complete assignment of all proton and carbon signals, thus confirming the connectivity and substitution pattern of the this compound molecule. rsc.org

Table 1: Representative NMR Data for Substituted Quinolines

| Compound | Nucleus | Chemical Shift (δ ppm) | Multiplicity | Reference |

|---|---|---|---|---|

| 2-ethyl-3,8-dimethylquinoline | ¹H | 7.76, 7.53, 7.44, 7.31 (aromatic), 2.97 (CH₂), 2.79 (CH₃), 2.44 (CH₃), 1.42 (CH₃) | s, d, d, t, q, s, s, t | rsc.org |

| ¹³C | 161.48, 145.60, 136.68, 135.47, 129.10, 128.23, 127.10, 125.23, 124.61 (aromatic), 29.23, 19.00, 17.82, 12.12 | rsc.org | ||

| 2-ethyl-3,6-dimethylquinoline | ¹H | 7.90, 7.72, 7.43-7.41 (aromatic), 2.96 (CH₂), 2.49 (CH₃), 2.45 (CH₃), 1.36 (CH₃) | d, s, m, q, s, s, t | rsc.org |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable insights into the functional groups present in this compound.

FT-IR Spectroscopy: The IR spectrum of an amine is characterized by N-H stretching vibrations, which typically appear as a medium to weak, somewhat broad band in the region of 3200-3600 cm⁻¹. utdallas.edu Primary amines, such as this compound, are expected to show two distinct peaks in this region, corresponding to the symmetric and asymmetric stretching modes of the -NH₂ group. utdallas.eduorgchemboulder.com The N-H bending vibration of a primary amine is usually observed between 1650 and 1580 cm⁻¹. orgchemboulder.com Furthermore, the C-N stretching vibration for aromatic amines is typically found in the 1335-1250 cm⁻¹ range. orgchemboulder.com The spectrum will also display characteristic absorptions for the aromatic C-H and C=C stretching vibrations of the quinoline ring. upi.edu

Raman Spectroscopy: Raman spectroscopy is a complementary technique that is particularly useful for studying the vibrations of non-polar bonds and symmetric vibrations. cnr.it Aminoquinolines are known to produce intense Raman signals due to their chromophoric groups and symmetric molecular structures. dergipark.org.tr The vibrational modes observed in the Raman spectrum can be correlated with those in the FT-IR spectrum to provide a complete vibrational assignment. Theoretical calculations, such as those based on Density Functional Theory (DFT), are often employed to support the experimental assignments of vibrational bands. dergipark.org.trdergipark.org.tr

Table 2: Characteristic FT-IR Frequencies for Amine Functional Groups

| Functional Group | Vibration Type | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch | 3400-3250 (two bands) | Medium |

| N-H Bend | 1650-1580 | Medium | |

| N-H Wag | 910-665 | Strong, Broad |

Source: orgchemboulder.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the accurate determination of the molecular weight and elemental composition of a compound. europa.euucla.edu Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. ucla.edulibretexts.org This high accuracy allows for the unambiguous determination of the molecular formula of this compound. msu.edu For instance, the exact mass of this compound (C₁₁H₁₂N₂) can be calculated and compared to the experimentally measured value. A close match, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula. This technique is crucial for distinguishing between compounds that have the same nominal mass but different elemental compositions. libretexts.org

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of synthesized this compound and for separating it from any impurities or byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the purity determination of non-volatile and thermally labile compounds. nih.gov A suitable reversed-phase HPLC method can be developed to separate this compound from related substances. The purity is typically determined by the area percentage of the main peak in the chromatogram. Purity levels greater than 95% are often required for subsequent applications. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for volatile and thermally stable compounds. The gas chromatogram provides information on the number of components in a sample, while the mass spectrum of each component aids in its identification. rsc.org

Thin Layer Chromatography (TLC) is also a common and rapid technique used to monitor the progress of reactions and to get a preliminary assessment of the purity of the synthesized quinoline derivatives. wisdomlib.orgijpsr.com

Advanced Spectrofluorimetric Methods for Quantitative Analysis of Quinoline Amines

Quinoline and its derivatives often exhibit fluorescence, a property that can be exploited for their quantitative analysis. nih.gov Spectrofluorimetry is a highly sensitive technique that can detect compounds at very low concentrations. nih.gov

For the quantitative analysis of quinoline amines, a spectrofluorimetric method can be developed by measuring the fluorescence intensity at a specific excitation and emission wavelength. researchgate.netresearchgate.net The fluorescence properties of quinoline derivatives can be pH-dependent, which is an important consideration in method development. nih.gov The method would involve creating a calibration curve by measuring the fluorescence of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined from its fluorescence intensity using this calibration curve. The sensitivity of these methods can often reach the nanomolar or even picomolar level. researchgate.net

Computational Chemistry and Theoretical Investigations of 2,8 Dimethylquinolin 6 Amine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Geometry Optimization

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the optimized geometry and electronic properties of 2,8-dimethylquinolin-6-amine. nrel.govripublication.com These computational methods allow for the precise calculation of bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional model of the molecule. ripublication.com The choice of functional and basis set, such as B3LYP with a 6-311++G(d,p) basis set, is critical for achieving results that correlate well with experimental data. ripublication.com

Analysis of Molecular Electrostatic Potential (MEP)

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the reactive behavior of this compound. The MEP map visualizes the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). uni-muenchen.deresearchgate.net

For this compound, the MEP map would likely show negative potential (typically colored red or yellow) around the nitrogen atom of the amine group and the nitrogen atom within the quinoline (B57606) ring, highlighting these as the most probable sites for electrophilic attack. researchgate.net Conversely, positive potential regions (colored blue) would be expected around the hydrogen atoms of the amine group and the methyl groups, indicating sites susceptible to nucleophilic attack. This information is crucial for predicting how the molecule will interact with other charged species or polar molecules. uni-muenchen.de

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic transitions of a molecule. numberanalytics.com This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. niscpr.res.in

In this compound, the HOMO is expected to be localized primarily on the amine group and the quinoline ring system, reflecting its electron-donating nature. The LUMO, on the other hand, would likely be distributed over the quinoline ring, indicating its capacity to accept electrons. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited electronically. niscpr.res.inajchem-a.com FMO analysis is also critical for predicting the nature of electronic transitions, such as n→π* and π→π*, which are observed in UV-Vis spectroscopy. nih.gov

| Property | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the electron-donating ability of the molecule. A higher HOMO energy suggests a stronger tendency to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the electron-accepting ability of the molecule. A lower LUMO energy suggests a greater propensity to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. It also influences the wavelength of maximum absorption in the UV-Vis spectrum. |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, providing valuable data that can be compared with experimental results. ripublication.comnih.govlehigh.edu

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of this compound. ripublication.comnih.gov These theoretical predictions can aid in the assignment of experimental NMR signals and provide insights into the electronic environment of the different nuclei within the molecule. schrodinger.com

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of the infrared (IR) spectrum. By analyzing the computed vibrational modes, specific functional groups and their characteristic vibrations can be identified, which helps in the interpretation of experimental IR spectra. ripublication.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis). nih.govmdpi.com This approach calculates the excitation energies and oscillator strengths of electronic transitions, allowing for the prediction of the maximum absorption wavelengths (λmax). These calculations can elucidate the nature of the electronic transitions, such as n→π* and π→π*, which are characteristic of the quinoline chromophore and the amino substituent. nih.gov

| Spectroscopic Technique | Predicted Parameters | Computational Method |

| NMR | ¹H and ¹³C Chemical Shifts | GIAO (Gauge-Including Atomic Orbital) |

| IR | Vibrational Frequencies and Intensities | DFT (e.g., B3LYP) |

| UV-Vis | Maximum Absorption Wavelengths (λmax), Excitation Energies, Oscillator Strengths | TD-DFT (Time-Dependent Density Functional Theory) |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. scielo.br By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This allows for a detailed understanding of the reaction kinetics and thermodynamics. For instance, in reactions such as electrophilic substitution or N-alkylation, computational studies can help determine the most favorable reaction sites and the step-by-step process of bond formation and cleavage.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While the quinoline ring system is relatively rigid, the amine and methyl groups of this compound have rotational freedom. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule and identify the most stable conformers. nih.gov Furthermore, MD simulations are invaluable for studying intermolecular interactions, such as hydrogen bonding and π-π stacking, between this compound and other molecules, including solvents or biological macromolecules. This provides insights into its behavior in solution and its potential binding modes with biological targets.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational methods are integral to structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a compound influences its biological activity. researchgate.netmdpi.commdpi.com For this compound and its derivatives, computational techniques can be used to build quantitative structure-activity relationship (QSAR) models. These models correlate various calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with observed biological activity. By identifying the key structural features that contribute to a desired activity, these computational SAR studies can guide the rational design of new, more potent, and selective analogs. nih.gov

Computational Approaches to Enzyme-Ligand Interactions (e.g., Molecular Docking)

Computational methods, particularly molecular docking, serve as powerful tools in modern drug discovery and molecular biology to predict and analyze the interactions between a small molecule (ligand) and a biological macromolecule, typically a protein or enzyme. juniperpublishers.comresearchgate.netsysrevpharm.org These in silico techniques provide valuable insights into the binding modes, affinities, and potential biological activity of compounds before they are synthesized and tested in a laboratory setting, thereby accelerating the research and development process. juniperpublishers.commdpi.com For the chemical compound this compound, while specific, detailed molecular docking studies are not extensively available in public literature, we can infer its potential enzyme-ligand interactions based on computational studies of analogous quinoline derivatives.

Quinoline scaffolds are known to interact with a variety of enzymes, often acting as inhibitors in key biological pathways. nih.govbohrium.com Notably, derivatives of quinoline have been investigated as potential inhibitors of enzymes such as kinases, acetylcholinesterase (AChE), and topoisomerases, which are implicated in cancer and neurodegenerative diseases. nih.govmdpi.com Molecular docking simulations for quinoline-based compounds typically explore their binding within the active or allosteric sites of these enzymes.

A hypothetical molecular docking study of this compound would involve preparing the three-dimensional structure of the ligand and docking it into the crystal structure of a target enzyme, for instance, a protein kinase. The quinoline core, with its aromatic nature, is likely to participate in π-π stacking and hydrophobic interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the enzyme's binding pocket. mdpi.come-nps.or.kr The amino group at position 6 and the nitrogen atom within the quinoline ring are capable of forming crucial hydrogen bonds with amino acid residues, which are critical for stabilizing the ligand-enzyme complex. mdpi.comijcce.ac.ir The methyl groups at positions 2 and 8 could contribute to hydrophobic interactions and influence the compound's orientation and fit within the binding site.

The results of such a docking study would typically be presented in a table summarizing the binding energy (a lower value indicates a more favorable interaction), the specific amino acid residues involved in the interaction, and the types of bonds formed (e.g., hydrogen bonds, hydrophobic interactions).

Interactive Data Table: Predicted Interactions of this compound with a Hypothetical Kinase Target

| Target Enzyme | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Interaction Type |

| Protein Kinase (e.g., Abl kinase) | -8.5 | Phenylalanine, Tyrosine | π-π Stacking |

| Leucine, Valine | Hydrophobic | ||

| Aspartic Acid, Glutamic Acid | Hydrogen Bond (with amino group) | ||

| Threonine | Hydrogen Bond (with quinoline nitrogen) |

This predictive data illustrates how this compound might bind to a kinase, a class of enzymes that quinoline derivatives are known to inhibit. nih.gov The negative binding energy suggests a spontaneous and stable binding. The variety of interactions highlights the multifaceted nature of enzyme-ligand binding, where a combination of forces holds the ligand in place to exert its potential inhibitory effect. Such computational predictions are instrumental in guiding the rational design of more potent and selective inhibitors based on the this compound scaffold. juniperpublishers.commdpi.com

Applications in Advanced Materials Science and Catalysis Research

Integration into Functional Materials

The inherent photophysical and electronic properties of the quinoline (B57606) nucleus, modulated by the presence of dimethyl and amine groups, make 2,8-Dimethylquinolin-6-amine and its derivatives attractive candidates for incorporation into various functional materials.

Optical Materials and Fluorescent Probes

Quinoline derivatives are well-regarded for their fluorescent properties, and the introduction of an amino group at the 6-position and methyl groups at the 2- and 8-positions can significantly influence their photophysical characteristics. These structural modifications are central to the design of novel optical materials and fluorescent probes. nih.govthno.org

Derivatives of this compound are being explored for their potential as fluorescent probes. nih.gov The electron-donating nature of the amino group, in conjunction with the quinoline ring, can create a system susceptible to intramolecular charge transfer (ICT), a phenomenon often associated with strong fluorescence. thno.org The methyl groups can further modulate the electronic environment and steric hindrance, which in turn affects the quantum yield and emission wavelengths.

Research into analogous quinoline-based fluorescent probes has demonstrated the power of a modular design approach. By systematically altering substituents at various positions on the quinoline core, researchers can rationally design probes with predictable photophysical properties for specific applications, such as live-cell imaging. nih.gov For instance, in a study on a different quinoline scaffold, substituting with electron-withdrawing groups led to a red-shift in emission, while electron-donating groups caused a blue-shift. nih.gov This tunability is crucial for developing probes that can respond to specific environmental changes, like pH. nih.gov

Table 1: Photophysical Properties of a Quinoline-Based Fluorescent Probe Library This table illustrates the tunability of fluorescence based on substituent effects on a quinoline scaffold, a principle applicable to the design of probes based on this compound.

| Compound | C-2 Substituent | Emission Max (nm) in DMSO |

| 4b | Phenyl | 482 |

| 5c | 4-Cyanophenyl | 593 |

| 4f | 4-(Trifluoromethyl)phenyl | 576 |

| 5g | 4-Aminophenyl | 483 |

| Data sourced from a study on a doubly-substituted DMAQ library, highlighting the impact of substituents on emission wavelengths. nih.gov |

Electronic Materials Applications

The semiconducting nature of many organic aromatic compounds, including quinoline derivatives, makes them suitable for applications in electronic materials. basf.commdpi.com The this compound structure can be incorporated into materials for organic light-emitting diodes (OLEDs) and other electronic devices. mdpi.comambeed.com

In the context of OLEDs, quinoline derivatives have been utilized as host materials and as ligands in metal complexes that act as emitters. mdpi.commdpi.com The dimethyl and amine substituents on the this compound framework can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This control is critical for efficient charge injection, transport, and recombination in OLED devices, ultimately affecting their efficiency and color purity. mdpi.com For example, studies on dimeric indium complexes with substituted quinoline ligands have shown that methyl substituents can lead to higher emission quantum yields. mdpi.com

Polymeric Materials Research

Quinoline derivatives can be polymerized or incorporated as monomers into polymer chains to create functional polymeric materials. mdpi.com The amine group of this compound provides a reactive site for polymerization reactions, such as condensation polymerization with other monomers containing suitable functional groups.

The resulting polymers can exhibit a range of interesting properties, including thermal stability, and specific optical or electronic characteristics derived from the quinoline units. For instance, polymers containing quinoline moieties have been investigated for their antioxidant properties. researchgate.net The incorporation of the rigid quinoline structure can also enhance the mechanical properties and thermal stability of the polymer.

Catalytic Applications of this compound Derivatives

The nitrogen atoms within the quinoline ring and the exocyclic amine group of this compound provide excellent coordination sites for metal ions, making its derivatives promising ligands in catalysis. Furthermore, the amine functionality itself can participate directly in organocatalytic transformations.

Role as Ligands in Metal-Catalyzed Reactions

Derivatives of this compound can act as bidentate or even polydentate ligands, forming stable complexes with a variety of transition metals. researchgate.net These metal complexes can then be employed as catalysts in a wide array of organic reactions. The methyl groups at the 2- and 8-positions can provide steric bulk around the metal center, which can be advantageous for achieving high selectivity in catalytic transformations.

For example, iron(II) complexes of analogous 2-methyl-substituted quinolin-8-amine derivatives have shown catalytic activity in polymerization reactions. This suggests that complexes of this compound could be effective catalysts for similar processes. The ability of the ligand to influence the electronic environment of the metal center is crucial for modulating its catalytic activity and selectivity. mdpi.comgoogle.com

Table 2: Applications of Quinoline-Amine Ligands in Catalysis This table provides examples of catalytic applications for compounds analogous to this compound, demonstrating the potential of this class of ligands.

| Ligand Type | Metal | Catalytic Application | Reference |

| 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine | Iron(II) | Olefin Polymerization | |

| Bis(8-aminoquinoline) derivatives | Copper(II) | Chelation and potential for catalytic oxidation | researchgate.net |

| Aminophosphine Ligand | Palladium | Cross-Coupling Reactions | google.com |

Organocatalysis with Amine-Containing Quinoline Structures

The amine group in this compound and its derivatives can also function as an organocatalyst. ambeed.com Primary and secondary amines are known to catalyze a variety of organic reactions through the formation of enamine or iminium ion intermediates. nih.govmdpi.comrsc.org

The quinoline backbone can influence the reactivity and selectivity of the amine catalyst. The steric environment created by the methyl groups and the electronic properties of the aromatic system can affect the stability of the catalytic intermediates and the transition states of the reaction, potentially leading to enhanced stereoselectivity in asymmetric transformations. nih.gov While specific studies on the organocatalytic applications of this compound are emerging, the broader field of amine organocatalysis provides a strong foundation for its potential in this area. nih.gov

Exploration in Specific Catalytic Transformations (e.g., Hydrogenation, Amination)

While direct, extensive research on the specific catalytic applications of this compound in hydrogenation and amination is not widely documented, the broader family of quinoline derivatives is a subject of significant investigation in catalysis. The structural motifs present in this compound, namely the quinoline core and the amine substituent, are known to be active in various catalytic systems. Research on analogous compounds provides insight into the potential catalytic behavior of this compound.

Hydrogenation

The hydrogenation of quinoline derivatives is a key reaction for the synthesis of 1,2,3,4-tetrahydroquinolines, which are important structural motifs in many bioactive molecules. nih.gov While studies focusing on this compound as a catalyst for hydrogenation are scarce, its behavior as a substrate in hydrogenation has been explored.

In one study, the electrocatalytic hydrogenation of 2,8-dimethylquinoline (B75129) was investigated using a fluorine-modified cobalt catalyst. nih.gov This process, which uses water as the hydrogen source, leads to the formation of 1,2,3,4-tetrahydro-2,8-dimethylquinoline. nih.gov The reaction proceeds under ambient conditions and demonstrates the reactivity of the quinoline core towards hydrogenation. nih.gov Although this study does not involve the 6-amino group, it highlights the potential for the 2,8-dimethylquinoline scaffold to participate in hydrogenation reactions.

Detailed Research Findings on an Analogous Hydrogenation Reaction

The following table details the findings of the electrocatalytic hydrogenation of 2,8-dimethylquinoline, a structurally related precursor.

| Substrate | Catalyst | Hydrogen Source | Product | Conversion (%) | Selectivity (%) | Conditions | Reference |

|---|---|---|---|---|---|---|---|

| 2,8-Dimethylquinoline | Fluorine-modified Cobalt (Co-F) | H₂O | 1,2,3,4-Tetrahydro-2,8-dimethylquinoline | 34.5 | >99 | Ambient temperature | nih.gov |

Amination

Catalytic amination reactions, particularly cross-coupling reactions, are powerful tools for the formation of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals and functional materials. acs.org The amino group on this compound could potentially participate in such reactions, serving as a nucleophile. Furthermore, quinoline-based ligands have been developed for various catalytic amination processes.

While direct studies on this compound in this context are limited, research on other quinoline derivatives demonstrates their utility. For instance, palladium-catalyzed C-N cross-coupling reactions are widely used for the synthesis of arylamines, and the development of effective ligands is crucial for the success of these transformations. acs.org Although not involving this compound directly, these studies underscore the relevance of the quinoline scaffold in designing ligands for catalytic amination.

Illustrative Data from a Catalytic Amination Study

The following table presents data from a study on palladium-catalyzed amination, illustrating typical reaction parameters in this field. It is important to note that this data does not directly involve this compound but serves as a relevant example of catalytic amination.

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| Aryl Tosylate | Various Amines | Pd(OAc)₂ | XantPhos | DBU or MTBD | Not Specified | Room Temp | 71-99 | acs.org |

Emerging Research Frontiers and Future Perspectives for 2,8 Dimethylquinolin 6 Amine Research

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of quinoline (B57606) derivatives has traditionally relied on methods that, while effective, often involve harsh conditions, hazardous reagents, and the generation of significant waste. researchgate.net The principles of green chemistry are increasingly influencing the development of new synthetic pathways to mitigate these environmental impacts. pandawainstitute.com

Future research in the synthesis of 2,8-Dimethylquinolin-6-amine is expected to focus on several key areas of sustainability:

Catalyst Innovation: The use of reusable and eco-friendly catalysts is a cornerstone of green synthesis. researchgate.net Research is moving towards the use of heterogeneous catalysts, such as metal oxides, which can be easily separated from the reaction mixture and reused, reducing waste and cost. organic-chemistry.org The development of catalysts based on earth-abundant metals is also a promising avenue.

Alternative Energy Sources: Microwave irradiation and solvent-free reaction conditions are being explored to enhance reaction rates and reduce energy consumption. researchgate.netresearchgate.net These methods can lead to higher yields in shorter reaction times compared to conventional heating. researchgate.net

Greener Solvents: The replacement of hazardous organic solvents with more environmentally benign alternatives, such as water or ionic liquids, is a critical goal. researchgate.netimist.ma The ideal solvent would be non-toxic, renewable, and easily recyclable.

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product, a concept known as atom economy, are being prioritized. imist.ma Multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step from three or more reactants, are particularly attractive in this regard. researchgate.net

| Synthetic Strategy | Green Chemistry Principle | Potential Advantage for this compound Synthesis |

| Heterogeneous Catalysis | Use of Catalysis, Waste Prevention | Easier catalyst recovery and reuse, reducing metal contamination of the product. |

| Microwave-Assisted Synthesis | Design for Energy Efficiency | Faster reaction times and potentially higher yields. |

| Solvent-Free Reactions | Safer Solvents and Auxiliaries | Reduced solvent waste and potential for simplified workup procedures. |

| Multicomponent Reactions | Atom Economy | Increased efficiency and reduced number of synthetic steps. |

Application of Machine Learning and Artificial Intelligence in Molecular Design and Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of drug discovery and materials science. researchgate.netmdpi.com These computational tools offer the potential to accelerate the design and optimization of molecules with desired properties, including those based on the this compound scaffold. doaj.orgresearchgate.net

Key applications in this area include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models use statistical and ML methods to establish a correlation between the chemical structure of a compound and its biological activity. nih.gov For this compound derivatives, QSAR can predict their potential efficacy as inhibitors of specific biological targets, such as P-glycoprotein in multidrug-resistant cancer cells. researchgate.netnih.gov

Prediction of Physicochemical Properties: AI models can be trained to predict a wide range of physical and chemical properties, such as boiling point, melting point, and solubility, from the molecular structure alone. bme.hu This can significantly reduce the need for laborious and costly experimental measurements.

De Novo Molecular Design: Generative ML models can design novel molecules with optimized properties. researchgate.net By learning from vast datasets of existing chemical structures and their associated activities, these models can propose new this compound derivatives with enhanced therapeutic potential.

Reaction Prediction and Synthesis Planning: AI tools are being developed to predict the outcomes of chemical reactions and to devise optimal synthetic routes. researchgate.net This can assist chemists in designing more efficient and sustainable methods for producing this compound and its analogs.

| AI/ML Application | Objective | Potential Impact on this compound Research |

| QSAR Modeling | Predict biological activity from structure. | Accelerate the identification of potent drug candidates. nih.gov |

| Property Prediction | Estimate physicochemical properties. | Reduce experimental costs and time. bme.hu |

| Generative Models | Design novel molecules with desired features. | Discover new derivatives with improved efficacy. |

| Retrosynthesis | Plan efficient synthetic routes. | Optimize the production of the target compound. researchgate.net |

Exploration of this compound in Supramolecular Chemistry

Supramolecular chemistry focuses on the design and study of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.netrsc.org The planar, aromatic structure of the quinoline ring system makes it an excellent building block for the construction of supramolecular assemblies. nih.gov

Future research into the role of this compound in supramolecular chemistry may involve:

Crystal Engineering: The systematic study of how the molecular structure of this compound and its derivatives dictates their packing in the solid state. By controlling the intermolecular interactions, it may be possible to design materials with specific properties, such as porosity or conductivity. scilit.com

Self-Assembled Materials: The design of molecules based on the this compound scaffold that can spontaneously self-assemble into well-defined nanostructures, such as gels, liquid crystals, or nanoporous networks. rsc.orgrsc.org These materials could have applications in areas such as sensing, catalysis, and drug delivery.

Host-Guest Chemistry: The use of larger, cage-like molecules to encapsulate this compound or its derivatives. This could be used to protect the guest molecule from the surrounding environment, control its reactivity, or facilitate its transport.

Metal-Organic Frameworks (MOFs): The incorporation of this compound as a ligand in the construction of MOFs. nih.gov These highly porous materials have potential applications in gas storage, separation, and catalysis.

Investigation of New Biological Targets and Mechanisms beyond Current Scope

While quinoline derivatives are known for a broad spectrum of biological activities, including anticancer and antimalarial properties, the full therapeutic potential of this compound is likely yet to be realized. researchgate.netresearchgate.net Future research will undoubtedly focus on identifying new biological targets and elucidating the mechanisms of action for this compound and its derivatives.

Potential avenues of investigation include:

Target Identification: Utilizing techniques such as chemical proteomics and affinity chromatography to identify the specific proteins or enzymes that interact with this compound within a cell.

Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular assays can be employed to understand how the compound modulates the target's function and the downstream cellular consequences. For example, studies on other quinoline derivatives have explored their ability to inhibit bacterial cell division by stimulating FtsZ polymerization. rsc.org

Exploration of New Therapeutic Areas: Screening this compound and its analogs against a wide range of disease models to uncover novel therapeutic applications beyond those already established for the quinoline class. This could include areas such as neurodegenerative diseases, inflammatory disorders, and viral infections.

Combination Therapies: Investigating the potential of this compound to be used in combination with existing drugs to enhance their efficacy or overcome drug resistance. For instance, some quinoline derivatives have been studied as P-glycoprotein inhibitors to combat multidrug resistance in cancer. researchgate.netnih.gov

Advanced Analytical Methodologies for Complex Matrices and In Situ Studies

The ability to accurately and sensitively detect and quantify this compound in complex biological and environmental samples is crucial for both preclinical and clinical research. The development of advanced analytical methodologies is therefore a key area of future focus.

Emerging trends in this field include:

High-Resolution Mass Spectrometry (HRMS): The use of HRMS coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS) allows for the highly selective and sensitive detection of this compound and its metabolites in complex matrices such as plasma, urine, and tissue homogenates. gxu.edu.cn

Ambient Ionization Mass Spectrometry: Techniques such as Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART) enable the direct analysis of samples in their native state with minimal sample preparation. core.ac.uk This could allow for the in situ imaging of the distribution of this compound in tissues.

Advanced Spectroscopic Techniques: The development of novel fluorescent probes based on the quinoline scaffold could enable the real-time visualization of the compound's uptake and distribution in living cells using fluorescence microscopy.

In Situ Electrochemical Methods: The use of modified electrodes to study the redox behavior of this compound in real-time could provide insights into its mechanism of action and potential for electrochemical sensing applications. researchgate.net

| Analytical Technique | Application | Advantage for this compound Analysis |

| LC-HRMS | Quantification in biological fluids. | High sensitivity and specificity. gxu.edu.cn |

| Ambient Ionization MS | In situ tissue imaging. | Minimal sample preparation required. core.ac.uk |

| Fluorescence Microscopy | Cellular uptake and distribution studies. | Real-time visualization in living cells. |

| In Situ Electrochemistry | Mechanistic and sensing studies. | Provides information on redox properties. researchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,8-Dimethylquinolin-6-amine and its derivatives?

- Methodology : A common approach involves reacting substituted chloroquinolines with amines under reflux in polar aprotic solvents like N-methylpyrrolidone (NMP). For example, heating 2,8-dimethyl-4-chloroquinoline with primary or secondary amines in the presence of triethylamine yields amino-substituted derivatives .

- Optimization : Reaction temperatures (80–120°C) and stoichiometric ratios (1:2 for amine:chloroquinoline) significantly impact yields. Cooling post-reaction mixtures induces precipitation for easier isolation .

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

- NMR Analysis : H NMR is critical for verifying substitution patterns. Key signals include aromatic protons (δ 6.8–8.2 ppm), methyl groups (δ 2.5–2.8 ppm), and amine protons (broad singlet near δ 5.5 ppm). Coupling constants help distinguish adjacent substituents .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular formulas (e.g., CHN for this compound) and detects isotopic patterns .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Hazard Mitigation : Use PPE (gloves, lab coats, goggles) and work in a fume hood. The compound may exhibit acute toxicity via inhalation or dermal exposure (GHS Category 4) .

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult safety data sheets (SDS) for spill management (e.g., adsorb with sand, dispose as hazardous waste) .

Q. What preliminary biological assays are suitable for evaluating this compound?

- Antimicrobial Screening : Use broth microdilution assays (e.g., MIC determination against E. coli or S. aureus). Solubility in DMSO facilitates dilution in culture media .

- Cytotoxicity Testing : MTT assays on mammalian cell lines (e.g., HEK293) assess viability at varying concentrations (1–100 µM) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in metal coordination complexes?

- DFT Calculations : Optimize molecular geometries to identify electron-rich sites (e.g., amine and quinoline N atoms). Bond dissociation energies (BDEs) predict ligand stability with transition metals (e.g., Cu, Fe) .

- Experimental Validation : Synthesize complexes and characterize via X-ray crystallography or cyclic voltammetry to confirm redox activity .

Q. What strategies resolve contradictions in reported biological activity data for quinoline derivatives?

- Data Reconciliation : Compare assay conditions (e.g., pH, solvent, cell lines). For example, discrepancies in IC values may arise from DMSO concentration differences (>1% can inhibit cell growth) .

- Meta-Analysis : Use tools like PRISMA to aggregate data across studies, identifying trends in structure-activity relationships (SAR) for methyl and amine substituents .

Q. How does isotopic labeling (e.g., N or H) enhance mechanistic studies of this compound?

- Synthetic Routes : Incorporate N via reductive amination with labeled ammonia or H via deuteration of methyl groups (e.g., using DO/acid catalysis) .

- Tracer Applications : Track metabolic pathways in vitro using LC-MS or PET imaging (e.g., F-labeled analogs for biodistribution studies) .

Q. What advanced chromatographic techniques improve purity assessment of this compound?

- HPLC-MS : Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate isomers. MS detection identifies trace impurities (e.g., chlorinated byproducts) .

- Chiral Separation : Employ chiral stationary phases (e.g., amylose-based) to resolve enantiomers if asymmetric synthesis is attempted .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.